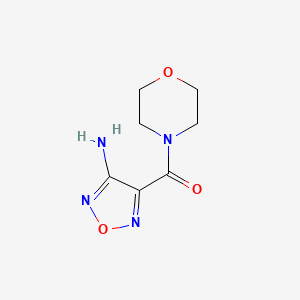

4-(Morpholine-4-carbonyl)-1,2,5-oxadiazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(Morpholin-4-carbonyl)phenylboronic acid” is a related compound . It has a molecular formula of C11H14BNO4 . Another related compound is “4-(Morpholin-4-ylcarbonyl)benzonitrile” with a molecular formula of C12H12N2O2 and a molecular weight of 216.24 .

Synthesis Analysis

A strategy was proposed for the synthesis of new morpholine derivatives bearing nitrile, amine, ester, phosphonate, or ketone functions. All compounds were successfully synthesized in high yields starting from easily available reactants through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions .

Molecular Structure Analysis

The molecular structure of “4-(Morpholin-4-carbonyl)phenylboronic acid” has been validated by experts and users . The molecular structure of “4-(Morpholin-4-ylcarbonyl)benzonitrile” has also been confirmed .

Chemical Reactions Analysis

While specific chemical reactions involving “4-(Morpholin-4-ylcarbonyl)-1,2,5-oxadiazol-3-amine” were not found, related compounds such as “4-(Morpholin-4-ylcarbonyl)benzonitrile” are available for purchase for proteomics research applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of “4-(Morpholin-4-ylcarbonyl)benzonitrile” include a molecular weight of 216.24 and a solid form .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Applications

Several studies have synthesized derivatives of 1,2,5-oxadiazole and explored their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized triazole derivatives using morpholine or methyl piperazine and found good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). Similarly, Samreen Gul et al. (2017) prepared a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which showed activity against selected microbial species (Gul et al., 2017). These studies highlight the potential of 4-(Morpholin-4-ylcarbonyl)-1,2,5-oxadiazol-3-amine derivatives in developing new antimicrobial agents.

Applications in Organic Electronics

In the field of material science, the derivatives of 4-(Morpholin-4-ylcarbonyl)-1,2,5-oxadiazol-3-amine have been utilized in the development of high-efficiency OLEDs. Thanikachalam et al. (2017) designed molecules with a hybridized local and charge transfer state, leading to high photoluminescence efficiency and exciton utilization in non-doped OLEDs (Thanikachalam et al., 2017). This research demonstrates the versatility of 1,2,5-oxadiazole derivatives in the creation of next-generation organic electronic materials.

Catalysis and Synthetic Applications

Derivatives of 4-(Morpholin-4-ylcarbonyl)-1,2,5-oxadiazol-3-amine have also been studied for their roles in catalysis and synthetic organic chemistry. For example, Stauffer et al. (2000) described a catalytic system for the amination of aryl chlorides using a Pd(0) precursor and a dihydroimidazoline carbene ligand, achieving high turnover numbers at room temperature. This system highlights the potential of morpholine derivatives in facilitating mild and efficient synthetic transformations (Stauffer et al., 2000).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Morpholine derivatives have been known to interact with various targets, including enzymes like cathepsin f

Mode of Action

Morpholine derivatives often interact with their targets through hydrogen bonding and other non-covalent interactions . The compound’s interaction with its targets may lead to changes in the target’s function, which can have downstream effects on cellular processes.

Biochemical Pathways

Given the potential interaction with enzymes like cathepsin f , it’s plausible that the compound could influence pathways related to protein degradation and other processes regulated by this enzyme.

Pharmacokinetics

Morpholine derivatives are generally known for their good bioavailability and brain penetration . These properties can be influenced by factors such as the compound’s chemical structure and the physiological conditions of the body.

Result of Action

Based on the potential interaction with enzymes like cathepsin f , the compound could potentially influence processes such as protein degradation, which could have various downstream effects on cellular function.

Eigenschaften

IUPAC Name |

(4-amino-1,2,5-oxadiazol-3-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c8-6-5(9-14-10-6)7(12)11-1-3-13-4-2-11/h1-4H2,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPKLYSEDDBERI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NON=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methylphenyl)-5-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2752617.png)

![N,N-diethyl-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2752618.png)

![6-(3-Fluorophenyl)-2-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752619.png)

![6-Chloro-2-[(4-methoxyphenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2752620.png)

![1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2752621.png)

![N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752628.png)

![2-({[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine](/img/structure/B2752632.png)

![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2752637.png)